molecular formula C16H13N5O4 B7774831 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide

Cat. No.: B7774831
M. Wt: 339.31 g/mol
InChI Key: RYBUESORUAHZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Stepwise Addition: This method involves the sequential addition of reactants under controlled conditions to form the desired compound.

    Catalytic Reactions: Catalysts are often used to accelerate the reaction rate and improve the efficiency of the synthesis.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Automated Control Systems: These systems monitor and adjust reaction conditions in real-time to maintain optimal conditions.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c17-15-10-5-1-2-6-11(10)16(18-15)20-19-14(22)9-25-13-8-4-3-7-12(13)21(23)24/h1-8H,9H2,(H,19,22)(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBUESORUAHZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C(=N/C2=N\NC(=O)COC3=CC=CC=C3[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.